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molecular formula C15H16ClNO3 B8385102 Ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate

Ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate

Cat. No. B8385102
M. Wt: 293.74 g/mol
InChI Key: SLWCBAOCKNFBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592592B2

Procedure details

Prepared as in Example 1a from ethyl 4-chloro-6-isopropoxyquinoline-3-carboxylate (Example 10b) and ammonia as an off white solid (75%). MS 275 (MH+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12][CH:13]([CH3:15])[CH3:14])[CH:10]=2)[N:5]=[CH:4][C:3]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].[NH3:21]>>[CH2:19]([O:18][C:16]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[NH2:21])=[CH:10][C:9]([O:12][CH:13]([CH3:15])[CH3:14])=[CH:8][CH:7]=2)=[O:17])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=C(C=C12)OC(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1N)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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